molecular formula C16H22N4O2 B5556949 N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5556949
M. Wt: 302.37 g/mol
InChI Key: WQDNZRRROLMWSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds structurally related to N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, often involves the reaction of acylazides with specific amines or similar reactants. For example, Xin-jian et al. (2006) synthesized novel derivatives of N-substituted phenyl ureas by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, demonstrating the versatility of urea synthesis methods (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of related urea compounds often features significant intramolecular hydrogen bonding, contributing to their stability and reactivity. The crystal structure analysis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, for instance, revealed a coplanar urea linkage with intramolecular hydrogen bond formation (Li Zhong et al., 1999).

Chemical Reactions and Properties

Urea compounds undergo a variety of chemical reactions, reflecting their chemical properties. For example, the Lossen rearrangement, as described by Thalluri et al. (2014), is a method for converting carboxylic acids to ureas, demonstrating the reactivity of urea compounds under specific conditions (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives can vary widely depending on their specific molecular structures. For instance, the synthesis and evaluation of certain oxadiazolyl derivatives revealed their antioxidant activity, indicating the influence of molecular structure on physical properties (S. George et al., 2010).

properties

IUPAC Name

3-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-22-14)13-8-6-7-12(4)9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDNZRRROLMWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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